3-BUTYL-1-(2,6-DICHLORO-4-METHYL-5-NITROPYRIDINE-3-CARBONYL)UREA
Overview
Description
3-BUTYL-1-(2,6-DICHLORO-4-METHYL-5-NITROPYRIDINE-3-CARBONYL)UREA is a chemical compound with a complex structure that includes a nitro group, a butylamino group, and a dichloro-methyl-nicotinamide backbone
Preparation Methods
The synthesis of 3-BUTYL-1-(2,6-DICHLORO-4-METHYL-5-NITROPYRIDINE-3-CARBONYL)UREA typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure consistent quality of the final product .
Chemical Reactions Analysis
3-BUTYL-1-(2,6-DICHLORO-4-METHYL-5-NITROPYRIDINE-3-CARBONYL)UREA undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms in the dichloro-methyl-nicotinamide backbone can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-BUTYL-1-(2,6-DICHLORO-4-METHYL-5-NITROPYRIDINE-3-CARBONYL)UREA has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its ability to modulate specific biochemical pathways.
Mechanism of Action
The mechanism of action of 3-BUTYL-1-(2,6-DICHLORO-4-METHYL-5-NITROPYRIDINE-3-CARBONYL)UREA involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The nitro group and the butylamino group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-BUTYL-1-(2,6-DICHLORO-4-METHYL-5-NITROPYRIDINE-3-CARBONYL)UREA can be compared with similar compounds such as:
N-[(butylamino)carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide: This compound has a similar butylamino group but differs in the rest of its structure, leading to different chemical properties and applications.
2-[(butylamino)carbonyl]oxyethyl acrylate: This compound shares the butylamino group but has a different backbone, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(butylcarbamoyl)-2,6-dichloro-4-methyl-5-nitropyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N4O4/c1-3-4-5-15-12(20)17-11(19)7-6(2)8(18(21)22)10(14)16-9(7)13/h3-5H2,1-2H3,(H2,15,17,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWTWGCCIOJFIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(=O)C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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